Boiling Point: Isopropyl vs. Methyl N1-Substituent
The target compound bearing an N1-isopropyl group exhibits a predicted boiling point of 351.5±37.0 °C . This is approximately 2.7 °C higher than the predicted boiling point of the direct N1-methyl analog (6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, CAS 898911-37-0), which is reported as 348.8±37.0 °C . Although both values carry overlapping prediction uncertainty, the directional trend is consistent with the increased molecular weight and van der Waals surface area conferred by the isopropyl group.
| Evidence Dimension | Predicted boiling point (thermophysical property) |
|---|---|
| Target Compound Data | 351.5±37.0 °C (predicted) |
| Comparator Or Baseline | N1-methyl analog (CAS 898911-37-0): 348.8±37.0 °C (predicted) |
| Quantified Difference | +2.7 °C (higher for isopropyl analog) |
| Conditions | Predicted values from ChemicalBook database; calculated using ACD/Labs Percepta prediction platform. Not experimentally determined values. |
Why This Matters
A higher predicted boiling point signals greater thermal stability and distinct distillation or sublimation purification windows, which procurement officers and process chemists must account for when selecting a building block for scale-up synthesis.
